molecular formula C19H21NO B8074991 E-10-Hydroxynortriptyline CAS No. 112839-36-8

E-10-Hydroxynortriptyline

Cat. No.: B8074991
CAS No.: 112839-36-8
M. Wt: 279.4 g/mol
InChI Key: VAGXZGJKNUNLHK-LFIBNONCSA-N
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Description

E-10-Hydroxynortriptyline: is a metabolite of the tricyclic antidepressant nortriptyline. It is one of the two isomers of 10-hydroxynortriptyline, with the other being Z-10-hydroxynortriptyline. This compound is known for its role in the pharmacological activity of nortriptyline, particularly in the inhibition of norepinephrine uptake, albeit with about half the potency of nortriptyline itself .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of E-10-Hydroxynortriptyline typically involves the hydroxylation of nortriptyline. This process can be achieved through various chemical reactions, including catalytic hydrogenation and enzymatic hydroxylation. The reaction conditions often require specific catalysts and controlled environments to ensure the selective formation of the E-isomer over the Z-isomer .

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors and advanced purification techniques such as chromatography to isolate the desired isomer .

Chemical Reactions Analysis

Types of Reactions: E-10-Hydroxynortriptyline undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while substitution could result in various substituted derivatives of nortriptyline .

Scientific Research Applications

Chemistry: In chemistry, E-10-Hydroxynortriptyline is used as a reference compound in the study of tricyclic antidepressants and their metabolites. It helps in understanding the metabolic pathways and the structural activity relationships of these compounds .

Biology: Biologically, this compound is significant in studying the pharmacokinetics and pharmacodynamics of nortriptyline. It aids in understanding how the body processes and responds to antidepressants .

Medicine: In medicine, this compound is crucial for therapeutic drug monitoring. It helps in optimizing dosage regimens for patients on nortriptyline therapy by providing insights into the drug’s metabolism and its active metabolites .

Industry: Industrially, this compound is used in the development of new antidepressant drugs. Its role in inhibiting norepinephrine uptake makes it a valuable compound for designing drugs with improved efficacy and reduced side effects .

Mechanism of Action

E-10-Hydroxynortriptyline exerts its effects primarily by inhibiting the reuptake of norepinephrine in the brain. This increases the concentration of norepinephrine in the synaptic cleft, enhancing neurotransmission and alleviating symptoms of depression. The compound interacts with norepinephrine transporters, blocking their function and preventing the reabsorption of the neurotransmitter .

Comparison with Similar Compounds

Uniqueness: E-10-Hydroxynortriptyline is unique due to its specific isomeric form, which influences its pharmacological activity. Compared to nortriptyline, it has a reduced potency but still contributes significantly to the overall therapeutic effects of the parent drug. Its distinct metabolic pathway and interaction with norepinephrine transporters make it a valuable compound for research and therapeutic applications .

Properties

IUPAC Name

(2E)-2-[3-(methylamino)propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-9-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO/c1-20-12-6-11-16-15-8-3-2-7-14(15)13-19(21)18-10-5-4-9-17(16)18/h2-5,7-11,19-21H,6,12-13H2,1H3/b16-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAGXZGJKNUNLHK-LFIBNONCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC=C1C2=CC=CC=C2CC(C3=CC=CC=C31)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNCC/C=C/1\C2=CC=CC=C2CC(C3=CC=CC=C31)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

47132-16-1, 112839-35-7, 112839-36-8
Record name trans-10-Hydroxynortriptyline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047132161
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name E-10-Hydroxynortriptyline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112839357
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10-Hydroxynortriptyline, (E)-(+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112839368
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10-HYDROXYNORTRIPTYLINE, (E)-(-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OT3006Y33U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 10-HYDROXYNORTRIPTYLINE, (E)-(+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K2M3MUO01G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 10-HYDROXYNORTRIPTYLINE, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CD85QI7QOV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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